molecular formula C14H8BrClN2OS B7498532 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B7498532
M. Wt: 367.6 g/mol
InChI Key: YOOUBFVJXYTTBE-UHFFFAOYSA-N
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Description

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide have been studied extensively in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It also reduces the production of inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases. In addition, 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide in lab experiments include its high purity, stability, and specificity for its target enzymes and proteins. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. One direction is to further investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and autoimmune disorders. Another direction is to explore the use of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide for its potential clinical use.

Synthesis Methods

The synthesis of 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound with high purity.

Scientific Research Applications

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOUBFVJXYTTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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